Prinomide (C15H13N3O2): A Technical Guide for Researchers
Prinomide (C15H13N3O2): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Prinomide, a compound with potential as a disease-modifying antirheumatic drug (DMARD). This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation and therapeutic potential of this molecule.
Chemical Structure and Properties
Prinomide, with the chemical formula C15H13N3O2, is chemically known as 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide. It is also identified by its investigational drug code, CGS-10787B.
Chemical Structure:
(Where Ph is a phenyl group and Pyr is a 1-methyl-1H-pyrrol-2-yl group)
A two-dimensional representation of the chemical structure is provided by its SMILES notation: CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.
Physicochemical and computational data for Prinomide are summarized in the table below for easy reference. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for designing further experimental studies.
| Property | Value | Source |
| Molecular Formula | C15H13N3O2 | PubChem[1] |
| Molecular Weight | 267.28 g/mol | PubChem[1] |
| CAS Number | 77639-66-8 | Guidechem[2] |
| Synonyms | CGS-10787B, Prinomida | Guidechem[2] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 74.9 Ų | Guidechem[2] |
| Heavy Atom Count | 20 | Guidechem[2] |
| Complexity | 420 | Guidechem[2] |
| Density | 1.19 g/cm³ | Letopharm[3] |
| Boiling Point | 550.6 °C at 760 mmHg | Letopharm[3] |
| Refractive Index | 1.606 | Letopharm[3] |
| Vapor Pressure | 3.6E-12 mmHg at 25°C | Letopharm[3] |
| pKa (strongest acidic) | -2.83 ± 0.50 (Predicted) | Guidechem[2] |
Synthesis
Caption: A potential synthetic workflow for Prinomide.
Biological Activity and Clinical Assessment
Prinomide has been investigated for its potential as a disease-modifying drug in the treatment of rheumatoid arthritis.
Clinical Efficacy in Rheumatoid Arthritis
A clinical study involving 15 patients with active rheumatoid arthritis evaluated the efficacy of Prinomide (CGS-10787B) administered at a daily dose of 1.2 g over 24 weeks.[4] The study reported statistically significant improvements in several clinical and laboratory parameters.
Summary of Clinical and Laboratory Findings:
| Parameter | Onset of Significant Improvement (p < 0.05) |
| Clinical Variables | |
| Articular Index | Week 8 (p < 0.01) |
| Summated Change Score | Week 12 (p < 0.01) |
| Pain Score | Week 16 |
| Laboratory Variables | |
| Erythrocyte Sedimentation Rate | Week 2 |
| Platelet Count | Week 2 |
| Plasma Viscosity | Week 4 (p < 0.01) |
| IgG, IgA, IgM | Week 4 |
Postulated Mechanism of Action
The precise mechanism of action of Prinomide has not been fully elucidated in the available literature. However, its efficacy in rheumatoid arthritis suggests an immunomodulatory or anti-inflammatory mode of action. The observed reductions in inflammatory markers such as ESR and immunoglobulins support this hypothesis. A logical relationship for its potential mechanism is depicted below.
Caption: Postulated mechanism of action for Prinomide in rheumatoid arthritis.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Prinomide are not extensively published. However, a general methodology for a key in vitro assay to assess immunomodulatory activity, the Lymphocyte Proliferation Assay, is described below. This protocol is based on standard immunological techniques.
Lymphocyte Proliferation Assay (General Protocol)
This assay is used to determine the effect of a compound on the proliferation of lymphocytes, a key process in the immune response.
Objective: To assess the in vitro effect of Prinomide on mitogen-stimulated lymphocyte proliferation.
Materials:
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Prinomide
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Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
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RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
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Phytohemagglutinin (PHA) or other suitable mitogen
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[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)
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96-well cell culture plates
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CO₂ incubator
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Scintillation counter or plate reader (depending on the assay method)
Procedure:
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PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.
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Compound Addition: Prepare serial dilutions of Prinomide in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).
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Stimulation: Add a predetermined optimal concentration of a mitogen (e.g., PHA) to stimulate lymphocyte proliferation in designated wells. Include unstimulated control wells.
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Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 72 hours.
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Proliferation Measurement:
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[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
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Non-radioactive Methods: Follow the manufacturer's instructions for the specific assay kit used (e.g., add MTT reagent and measure absorbance).
-
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Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of Prinomide compared to the mitogen-stimulated control. Determine the IC₅₀ value if applicable.
References
- 1. Lab13 [science.umd.edu]
- 2. Pentamidine blocks the pathophysiologic effects of endotoxemia through inhibition of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. Therapeutic potential for cytokine antagonists: Thalidomide and pentoxifylline in Hansen’s disease - PMC [pmc.ncbi.nlm.nih.gov]

